2-Nitropropanamide

Description

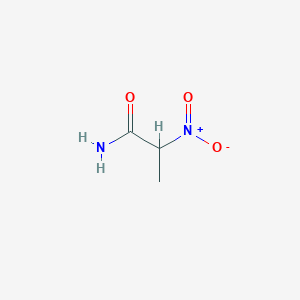

Structure

3D Structure

Properties

IUPAC Name |

2-nitropropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O3/c1-2(3(4)6)5(7)8/h2H,1H3,(H2,4,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJJZRCCFODWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30577598 | |

| Record name | 2-Nitropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55552-15-3 | |

| Record name | 2-Nitropropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30577598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Nitropropanamide and Its Analogues

Approaches to the Construction of the 2-Nitropropanamide Skeleton

The core structure of this compound can be assembled through different synthetic routes, often starting from readily available nitroalkanes or their precursors.

While direct synthesis from 2-nitropropanamine precursors to this compound itself is not explicitly detailed in the provided search results, related compounds demonstrate such strategies. For instance, the synthesis of 2-methyl-2-nitropropanamine is described as a precursor in the synthesis of nitrones acs.org. This suggests that if 2-nitropropanamine were available, its conversion to an amide could follow standard amidation procedures, such as reaction with an activated carboxylic acid derivative or a similar coupling strategy. The synthesis of 2-methyl-2-nitropropanamide itself is not directly found, but the general approach of utilizing nitro-amine precursors for amide formation is a common synthetic theme.

The synthesis of more complex nitro-amide structures, such as 2-chloro-N,N-diethyl-2-methyl-3-nitropropanamide, highlights the utility of halogenation followed by amidation. While the specific compound 2-chloro-N,N-diethyl-2-methyl-3-nitropropanamide is not directly detailed in the provided snippets, related reactions involving halogenation of nitroalkanes and subsequent functionalization are documented. For example, the synthesis of halo-nitrated alkenes involves radical addition of nitrogen dioxide and trapping with a halogen atom scribd.com. This implies that a precursor with a suitable leaving group, such as a halogen, at the alpha position to the nitro group could be reacted with an amine to form the amide bond. Alternatively, a nitro-containing carboxylic acid derivative could be halogenated at the alpha position and then amidated.

Synthesis from 2-Nitropropanamine Precursors: Exemplified by 2-Methyl-2-nitropropanamide

Advanced Functionalization of this compound Derivatives

Once the basic nitro-amide skeleton is established, further functionalization can introduce new chemical properties and complexity.

Electrophilic trifluoromethylation represents a significant advanced functionalization strategy. Research has shown that N-ethyl-2-nitropropanamide can undergo electrophilic trifluoromethylation to yield the corresponding trifluoromethylated amide in 65% yield ethz.ch. This reaction typically employs electrophilic trifluoromethylating reagents such as Togni's reagent or Umemoto's reagent, often in the presence of a catalyst ethz.chbrynmawr.edud-nb.infochem-station.com. The success of this reaction on N-ethyl-2-nitropropanamide demonstrates the potential for introducing a trifluoromethyl group onto the carbon adjacent to the nitro and amide functionalities.

Optimizing catalyst systems and reaction conditions is crucial for efficient nitro-amide synthesis. Various catalytic approaches have been explored for amide bond formation and transformations involving nitro compounds. For instance, an N-iodosuccinimide (NIS) catalyst has been developed for the non-traditional synthesis of amide derivatives from nitroalkanes and amines, employing an iodide-umpolung mechanism rsc.orgresearchgate.net. Additionally, metal-catalyzed reactions, such as those involving nickel or copper, have been reported for the reductive coupling of nitroarenes with esters or for aminocarbonylation reactions, indicating the broad applicability of catalysis in nitro-compound transformations rsc.org. The development of efficient catalyst systems, including those based on N-heterocyclic carbenes (NHCs) with ruthenium, has also been noted for direct amide synthesis from alcohols and amines researchgate.net.

Electrophilic Trifluoromethylation of N-Ethyl-2-nitropropanamide

Strategic Utilization of 2-Nitropropane (B154153) Moieties in Multi-Step Synthesis

The 2-nitropropane moiety, and by extension nitro-amide structures, can serve as valuable building blocks in multi-step synthetic sequences. The nitro group itself can be a precursor to amine functionalities through reduction organic-chemistry.org. Furthermore, the carbon bearing the nitro group in nitroalkanes can be activated for various reactions. For example, 2-nitropropane has been utilized in metal-free electrophilic C-H functionalization reactions of arenes to form diarylamines, demonstrating its role as a synthon in constructing complex molecular architectures researchgate.net. The ability to transform the nitro group into an amino group, or to utilize the alpha-carbon's reactivity, makes nitro-containing compounds versatile intermediates in complex organic syntheses.

Reaction Mechanisms and Pathways Involving 2 Nitropropanamide Derivatives

Tautomeric Equilibria and Intramolecular Processes in α-Nitro Amidesguidechem.com

α-Nitro amides, including 2-Nitropropanamide, can participate in tautomeric equilibria, most notably the nitro-aci tautomerism. This process involves the migration of an α-hydrogen atom, leading to the formation of a nitronic acid (aci-nitro) form mdpi.comwikipedia.org. The acidic nature of the α-hydrogen, enhanced by the electron-withdrawing nitro group, facilitates the formation of a resonance-stabilized nitronate anion mdpi.comwikipedia.org. While specific equilibrium constants for this compound are not detailed, the general principle of nitro-aci tautomerism is well-established for this class of compounds mdpi.comwikipedia.org. The presence of the amide group can further influence the stability and reactivity of these tautomeric forms mdpi.com.

Acidity and Substituent Effects on Reactivity of Nitro-Amidesguidechem.com

The α-hydrogens in nitro-amides are notably acidic, a characteristic attributed to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting carbanion (nitronate) through resonance mdpi.comwikipedia.org. The pKa values of simple nitroalkanes like nitromethane (B149229) and 2-nitropropane (B154153) in DMSO are around 17, suggesting aqueous pKa values near 11 wikipedia.org. The introduction of an amide moiety at the α-position, as in this compound, significantly enhances the Cα-H acidity, particularly if the amide substituent is hydrophilic mdpi.com. Electron-withdrawing groups (EWGs), such as the nitro group, generally decrease the stability of amides by increasing the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles solubilityofthings.com. Conversely, electron-donating groups (EDGs) tend to stabilize amides solubilityofthings.com.

Radical Chemistry and Nitro-Amide Reactivity

Nitro-containing compounds are known to participate actively in radical chemistry, leading to a variety of transformations and product types rsc.org.

Characterization of Nitro-Amide Derived Radical Specieslibretexts.org

The study of radicals derived from nitro-amides often involves spectroscopic techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a primary method for characterizing stable radical species, including nitronyl nitroxide radicals researchgate.netscispace.comacs.orgnih.govacs.orgmpg.de. While specific EPR data for radicals directly derived from this compound are not extensively detailed in the provided search results, the general principles of radical characterization apply. Nitroaromatic compounds, for instance, can form radical anions that are amenable to EPR detection nih.govacs.org.

Investigation of Radical Additions to Nitronyl Carbonsrsc.org

The term "nitronyl carbons" may refer to the carbon atom adjacent to the nitro group (α-carbon) or carbons within nitronyl nitroxide systems scispace.comacs.orgacs.orgmpg.de. The acidic α-hydrogen of nitro-amides can be deprotonated to form a nitronate, which can then participate in radical reactions or additions mdpi.comwikipedia.org. Literature also describes radical additions to nitrones, which are related nitrogen-containing heterocycles rsc.orgacs.org. These reactions typically involve the formation of new carbon-carbon bonds.

Formation of Dimeric and Oxidative Products via Radical Intermediateslibretexts.org

Radical intermediates derived from nitro-amide systems can undergo dimerization or oxidation, leading to the formation of dimeric and other oxidative products libretexts.orgacs.orghelsinki.fichim.it. For example, radical anions of nitroaromatic compounds have been observed to dimerize acs.org. Similarly, peroxy radicals can recombine to form dimeric ethers helsinki.fi. Oxidative coupling reactions are also known to produce dimeric species chim.it. The specific pathways for this compound would likely involve radical intermediates formed at the α-carbon or involving the nitro group itself.

Electrophilic and Nucleophilic Reaction Pathways of Nitro-Amidesrsc.orgguidechem.com

This compound can engage in reactions characteristic of both amides and nitro compounds, involving both electrophilic and nucleophilic pathways. The amide carbonyl carbon is susceptible to nucleophilic attack, a process that is enhanced by the presence of electron-withdrawing groups like the nitro substituent, which increases the electrophilicity of the carbonyl carbon solubilityofthings.com. Under acidic conditions, protonation of the carbonyl oxygen further activates the carbonyl towards nucleophilic addition solubilityofthings.com.

Conversely, the α-carbon of this compound, due to its acidity, can be deprotonated to form a nitronate anion mdpi.comwikipedia.org. This nitronate species can act as a nucleophile, participating in reactions such as alkylations or additions, and can also undergo transformations like the Nef reaction mdpi.comwikipedia.org. The amide bond itself can be activated through various catalytic mechanisms, including those involving electrophilic and nucleophilic reaction pathways mdpi.comkubikat.org.

Advanced Analytical Techniques for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the structure of molecules by probing the magnetic properties of atomic nuclei. For 2-Nitropropanamide, both 1D and 2D NMR experiments would be instrumental.

Proton NMR (¹H NMR): ¹H NMR spectroscopy would reveal the number of different types of protons in this compound and their chemical environments. Based on its structure (CH₃-CH(NO₂)-CONH₂), the following signals would be expected:

A methyl group (CH₃) adjacent to a methine proton, likely appearing as a doublet due to coupling with the methine proton. Its chemical shift would be influenced by the adjacent CH(NO₂) group, typically in the range of 1.5-2.0 ppm.

A methine proton (CH) attached to the nitro group and the methyl group, expected to appear as a doublet due to coupling with the methyl protons. This proton would likely be deshielded by the nitro group, appearing further downfield, potentially in the 4.5-5.5 ppm range.

The amide protons (NH₂) would typically appear as a broad singlet, as they are often exchangeable with solvent protons and can exhibit variable chemical shifts (around 6-8 ppm), influenced by hydrogen bonding and solvent effects.

Carbon-13 NMR (¹³C NMR): ¹³C NMR spectroscopy would provide information about the carbon skeleton. For this compound, distinct signals would be expected for:

The methyl carbon (CH₃).

The methine carbon (CH) bearing the nitro group.

The carbonyl carbon (C=O) of the amide group, which typically resonates in the downfield region (around 170-180 ppm). The chemical shifts of these carbons would be characteristic of their electronic environment, influenced by the nitro and amide functionalities.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish connectivity between protons and carbons, confirming the proposed structure.

COSY would show correlations between coupled protons, confirming the CH₃-CH connectivity.

HSQC would correlate directly bonded protons and carbons, helping to assign specific proton signals to their corresponding carbon atoms.

NMR is a versatile tool for monitoring reactions in real-time and elucidating reaction mechanisms. For this compound, NMR could be used to:

Monitor Reaction Progress: By observing the disappearance of starting material signals and the appearance of product signals over time, the kinetics of reactions involving this compound can be studied.

Identify Intermediates: Transient intermediates formed during a reaction can sometimes be detected and characterized by NMR, providing crucial insights into the reaction pathway.

Study Isotope Effects: Kinetic isotope effects (KIEs) can be investigated by using isotopically labeled versions of this compound (e.g., deuterium (B1214612) labeling). By analyzing changes in reaction rates or NMR signal behavior with deuterium substitution, information about the rate-determining step and the involvement of specific bonds in the transition state can be obtained. This is particularly useful for understanding proton transfer mechanisms.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight, elemental composition, and structural fragments.

ESI-MS is a soft ionization technique commonly used for polar and thermally labile compounds like amides. When this compound is analyzed by ESI-MS, it would typically form protonated molecules ([M+H]⁺) or molecular ions ([M]⁺). For this compound (C₃H₆N₂O₃), the expected molecular weight is approximately 118.09 g/mol .

In positive ion mode ESI-MS, a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 119 would be expected.

The molecular ion [M]⁺ at m/z ≈ 118 might also be observed, though potentially less intense depending on the stability of the molecule.

ESI-MS can also provide information about adducts (e.g., [M+Na]⁺) if sodium ions are present in the solvent.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecular ion and fragment ions. For this compound (C₃H₆N₂O₃), HRMS would confirm the exact mass with high precision.

The precise mass of the molecular ion [M]⁺ would be calculated based on the exact masses of its constituent atoms (e.g., ¹²C=12.000000, ¹H=1.007825, ¹⁴N=14.003070, ¹⁶O=15.994915). This accurate mass measurement, when compared to possible elemental formulas, allows for the unambiguous determination of the molecular formula (C₃H₆N₂O₃).

Fragmentation patterns observed in HRMS (often obtained through MS/MS experiments) can further support structural elucidation by providing accurate masses of fragment ions, which can be correlated with specific substructures within this compound. For instance, fragments resulting from the loss of NO₂ (46 Da) or CONH₂ (43 Da) would be expected.

List of Compounds Mentioned:

| Compound Name |

|---|

| This compound |

| 2-Nitropropane (B154153) |

| 2,2-dibromo-3-nitropropanamide (DBNPA) |

| N-ethyl-2-nitropropanamide |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds, making it suitable for monitoring reactions involving this compound, provided it exhibits sufficient volatility or can be derivatized to become so. The GC separates components of a mixture based on their boiling points and polarity, while the MS provides structural information through fragmentation patterns and molecular weight determination.

In the context of reaction monitoring, GC-MS allows for the real-time tracking of reactants, intermediates, and products. For this compound, GC-MS can identify its presence, quantify its concentration, and detect any byproducts or unreacted starting materials. For instance, studies on other nitroalkanes have utilized GC-MS to analyze their presence in complex matrices like cigarette smoke nih.gov, demonstrating its capability in complex mixtures. The fragmentation pattern of this compound in the mass spectrometer would provide characteristic ions that serve as a fingerprint for its identification. The technique's sensitivity allows for the detection of low concentrations, which is beneficial for monitoring reactions that proceed slowly or produce small amounts of product. Furthermore, advancements like heart-cutting two-dimensional GC/MS (GC-GC/MS) can offer enhanced resolution and sensitivity, minimizing interference from complex matrices nih.govcoresta.org.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform-Infrared (FT-IR) spectroscopy, is indispensable for identifying functional groups within a molecule.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy probes the vibrational modes of molecules, providing characteristic absorption bands that correspond to specific functional groups. For this compound, FT-IR would be used to confirm the presence of the nitro group (–NO₂) and the amide group (–CONH₂).

The nitro group (–NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. Literature indicates that for nitroalkanes, these bands are found around 1550 cm⁻¹ (asymmetric) and 1365 cm⁻¹ (symmetric) orgchemboulder.comorgchemboulder.com. If the nitro group is attached to an aromatic ring, these bands may shift slightly to lower wavenumbers orgchemboulder.com. The amide group is characterized by several key vibrational modes:

By analyzing the FT-IR spectrum of a synthesized sample of this compound, one can confirm the presence of these characteristic functional groups, thereby validating its identity and purity. This technique is also valuable for monitoring reactions by observing the disappearance of reactant peaks and the appearance of product peaks.

Table 1: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Reference(s) |

|---|---|---|---|---|

| Nitro (–NO₂) | Asymmetric N–O stretch | 1550 | Strong | orgchemboulder.comorgchemboulder.com |

| Nitro (–NO₂) | Symmetric N–O stretch | 1365 | Strong | orgchemboulder.comorgchemboulder.com |

| Amide (–CONH₂) | C=O stretch (Amide I) | 1670-1640 | Strong | orgchemboulder.comuc.edu |

| Amide (–CONH₂) | N-H bend (Amide II) | 1640-1550 | Strong | orgchemboulder.comuc.edu |

| Amide (–CONH₂) | N-H stretch (primary amide) | 3550-3060 (two bands) | Medium-Strong | orgchemboulder.comuc.edu |

| Alkane C-H | Asymmetric stretch | 3000-2850 | Medium | orgchemboulder.comuc.edulibretexts.org |

| Alkane C-H | Methyl bend (-CH₃) | 1450, 1375 | Medium | uc.edu |

| Alkane C-H | Methylene bend (-CH₂-) | 1465 | Medium | uc.edu |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals unibo.itwikipedia.orgbruker.combruker.com. Many chemical reactions, particularly those involving oxidation or reduction, can generate transient radical intermediates.

If reactions involving this compound are hypothesized to proceed via radical mechanisms, EPR spectroscopy would be invaluable for their detection and characterization. The EPR spectrum provides information about the electronic environment of the unpaired electron, including its distribution within the molecule and interactions with neighboring nuclei (hyperfine coupling). This allows for the identification of specific radical species. For example, EPR is used to monitor reaction kinetics involving free radicals and to study antioxidants bruker.com. While direct studies on radicals derived from this compound are not detailed here, the general application of EPR in detecting radical species in organic chemistry is well-established unibo.itwikipedia.orgbruker.combruker.com. The presence of the nitro group itself can sometimes influence radical formation or stability.

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for both monitoring reaction progress and purifying chemical compounds.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used technique for monitoring the progress of organic reactions itwreagents.commsu.edurochester.edu. It separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent system).

For this compound synthesis or reactions it participates in, TLC can quickly indicate whether the starting material is being consumed and if a new product spot is appearing. By spotting samples of the reaction mixture at different time points onto a TLC plate alongside the starting material and potential product, one can visually assess the reaction's progression msu.edurochester.edu. The choice of solvent system is critical; a suitable system will allow the components to separate with an Rf value (retardation factor) of approximately 0.3-0.5 for optimal monitoring msu.edurochester.edu. TLC can also help in determining the optimal solvent system for column chromatography purification. While TLC does not provide structural information like GC-MS or NMR, its speed and simplicity make it ideal for routine reaction monitoring itwreagents.comwaters.com.

Column Chromatography for Purification Strategies

Column chromatography is a preparative technique used to isolate and purify compounds from reaction mixtures youtube.combyjus.comutoronto.caorgchemboulder.combrainkart.com. It operates on the same principle as TLC but on a larger scale, using a packed column of stationary phase (commonly silica gel or alumina) and eluting the mixture with a mobile phase.

After a reaction involving this compound is deemed complete by TLC, column chromatography is employed to obtain the pure compound. The separation is based on the differential adsorption of compounds to the stationary phase and their solubility in the mobile phase. Less polar compounds generally elute faster, while more polar compounds are retained longer on the polar stationary phase youtube.comutoronto.caorgchemboulder.com. The process involves carefully selecting the stationary phase (e.g., silica gel) and an appropriate solvent system (eluent), often a mixture of polar and non-polar solvents, to achieve effective separation youtube.comutoronto.caorgchemboulder.com. Fractions collected from the column are then analyzed, often by TLC, to identify those containing the purified this compound. This technique is essential for obtaining the compound in a pure form for further characterization or use researchgate.netyoutube.com.

Compound List

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis of Nitro Paraffins

Gas Chromatography (GC) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile organic compounds. For nitro paraffins, GC offers a robust method for assessing purity and determining precise concentrations. The principle involves vaporizing the sample and passing it through a column packed with a stationary phase. Separation occurs based on the differential partitioning of analytes between the mobile gas phase and the stationary phase, influenced by factors such as boiling point and polarity.

For the purity assessment of this compound, GC can effectively separate it from synthetic byproducts, unreacted starting materials, or degradation products. A high-purity sample will exhibit a prominent peak corresponding to this compound, with minimal or no other significant peaks. The relative peak areas provide a quantitative measure of impurity levels. Research has established GC as a reliable method for analyzing nitroparaffins, with studies detailing its application in separating C1 to C4 nitroparaffins iastate.edupw.edu.pl. Furthermore, advanced GC techniques, such as two-dimensional GC coupled with mass spectrometry (GC-GC/MS), have been developed to enhance separation efficiency and sensitivity for complex mixtures, including nitroalkanes found in cigarette smoke, demonstrating high accuracy and repeatability nih.gov. GC analysis of nitroheptane isomers has also been successfully performed, identifying different positional isomers present in the nitration products pw.edu.pl. The technique is also utilized in the process of separating nitroparaffins from other components in nitration reaction mixtures google.com.

Quantitative analysis using GC relies on calibration curves generated from known standards. By comparing the peak area or height of this compound in a sample to this calibration curve, its exact concentration can be accurately determined. This is crucial for quality control and research applications.

Typical GC Parameters for Nitro Paraffin (B1166041) Analysis (Illustrative)

| Parameter | Description |

| Column Type | Capillary column (e.g., DB-5, HP-5) |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial temperature, ramp rate, final temperature, and hold times. Example: 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min). |

| Injector Type | Split/Splitless injector |

| Injector Temperature | Typically 200-250°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | Typically 250-280°C |

| Injection Volume | 1-2 µL |

| Quantification | External or Internal Standard Method |

Note: Specific parameters may vary depending on the GC system, column, and the specific nitro paraffin being analyzed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixture Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is an indispensable analytical tool for identifying and quantifying compounds within complex matrices. Its strength lies in the complementary separation power of HPLC and the high sensitivity and specificity of MS/MS detection. HPLC separates analytes based on their physicochemical properties, while MS/MS provides structural information and allows for targeted detection of specific molecules, even at trace levels, by monitoring characteristic precursor-to-product ion transitions.

For the analysis of this compound in complex mixtures, HPLC-MS/MS offers significant advantages. It can effectively differentiate this compound from structurally similar compounds or matrix interferences, which is often challenging with less selective techniques. This is particularly relevant when analyzing environmental samples, biological fluids, or intricate synthetic reaction products where numerous co-eluting compounds may be present. Studies on nitro compounds in various matrices highlight the utility of HPLC-MS/MS. For instance, nitroaromatic compounds in water can be analyzed using HPLC coupled with UV or Mass Spectrometry detectors, with GC-MS also being a viable option for volatile nitro compounds cdc.gov. Research into nitro fatty acids (NO2-FAs) extensively utilizes LC-MS/MS for quantification in biological samples due to the low endogenous concentrations and complex nature of these analytes nih.gov. Specific LC-MS/MS parameters, such as electrospray ionization (ESI) in negative mode, declustering potential (DP), collision energy (CE), and specific mobile phase gradients, are optimized for sensitive detection and quantification of nitro compounds nih.gov.

The ability of HPLC-MS/MS to perform targeted analysis, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in the context of MS/MS, makes it highly suitable for quantitative assays of this compound. This approach significantly reduces background noise and enhances selectivity, ensuring reliable quantification even in the presence of complex sample matrices. While GC-MS is also effective for nitro compounds, HPLC-MS/MS is often preferred for less volatile or thermally labile analytes, or when sample preparation for GC is prohibitive cdc.govresearchgate.net. The development of HPLC-MS/MS methods for related compounds, such as nitrosamines, demonstrates low limits of quantitation (LLOQ) and high specificity, making it suitable for detecting impurities in pharmaceutical products sciex.comnih.gov.

Typical HPLC-MS/MS Parameters for Nitro Compound Analysis (Illustrative)

| Parameter | Description |

| Chromatographic Column | Reversed-phase C18 or C8 column (e.g., Hypersil GOLD C18, Luna C18) |

| Mobile Phase | Gradient elution using water/acetonitrile or water/methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) (e.g., 0.1% formic acid) |

| Flow Rate | 0.2 - 0.6 mL/min |

| Injection Volume | 1-10 µL |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Ionization Mode | Positive or Negative ion mode (depending on analyte properties) |

| MS/MS Parameters | Specific precursor ion (m/z), product ions (m/z), collision energy (CE), declustering potential (DP) optimized for the target analyte. |

| Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) |

| Quantification | Calibration curves using internal standards |

Note: Specific parameters are highly dependent on the exact analyte, matrix, and instrumentation used.

Compound Name List

this compound

Chemical Applications and Derivatization Strategies for 2 Nitropropanamide

Role as Precursors in the Synthesis of Complex Organic Molecules

The inherent reactivity of the nitro group in 2-Nitropropanamide makes it a potent precursor for a range of valuable organic molecules. Through strategic chemical manipulations, the nitro functionality can be transformed into other functional groups, facilitating the elongation of carbon chains or the introduction of nitrogen-containing heterocycles.

Development of Trifluoromethylated α-Amino Acids from Nitro-Amide Intermediates

Nitro-amide intermediates, including those derived from or structurally related to this compound, have been explored for the synthesis of trifluoromethylated α-amino acids. The introduction of a trifluoromethyl (CF₃) group into amino acid structures is of significant interest in medicinal chemistry due to its ability to modulate pharmacokinetic properties, enhance metabolic stability, and alter binding affinities. Synthetic strategies often involve the functionalization of the carbon adjacent to the nitro group, followed by transformations that ultimately lead to the α-amino acid moiety, with the CF₃ group incorporated at a specific position. While direct literature linking this compound specifically to the development of trifluoromethylated amino acids is scarce in public databases, the general class of nitro-alkanes and nitro-amides are recognized as valuable precursors in such syntheses. For instance, related nitro-alkanes can undergo Michael additions or other nucleophilic reactions, followed by reduction of the nitro group to an amine and subsequent functionalization.

Facilitation of Hydantoin (B18101) Ring Systems in Medicinal Chemistry Scaffolds

Hydantoin rings are prevalent structural motifs in many pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties. Nitro-amide compounds can serve as key intermediates in the construction of these heterocyclic systems. The synthesis of hydantoins typically involves reactions that cyclize molecules containing amine, carbonyl, and carboxy (or their equivalents) functionalities. In pathways involving nitro-amides, the nitro group can be reduced to an amine, which can then participate in cyclization reactions with appropriate carbonyl or carboxylate precursors. Alternatively, the amide nitrogen itself can be involved in ring closure. The precise role of this compound would depend on the specific synthetic route designed to incorporate its structural features into the hydantoin framework.

Participation in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic methodologies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and maximizing atom economy. The bifunctional nature of this compound makes it a potential candidate for integration into various MCRs.

Integration of Nitro-Amide Fragments in Ugi Reactions

The Ugi reaction is a well-established four-component reaction involving an aldehyde or ketone, a primary amine, a carboxylic acid, and an isocyanide, yielding an α-acylamino amide. Nitro-amides, or derivatives thereof, can potentially be incorporated into Ugi-type reactions, either as modified starting materials or as components that undergo subsequent transformations. For example, if the nitro group were reduced to an amine, it could potentially act as the amine component in an Ugi reaction. Alternatively, if the nitro-amide structure itself could be suitably functionalized to act as one of the core components (e.g., a modified carboxylic acid or isocyanide precursor), it could lead to novel, complex products containing the nitro-amide fragment. Research in this area focuses on expanding the scope of MCRs to include a broader range of functionalized building blocks.

Design and Synthesis of Novel Reagents and Catalysts from Nitro-Amide Scaffolds

The structural features of this compound can be leveraged to design and synthesize novel chemical reagents or catalysts. The nitro group can be transformed into various functionalities, such as amines, hydroxylamines, or oximes, which can then be further elaborated. For instance, by attaching specific coordinating groups or chiral auxiliaries to the amide nitrogen or the carbon backbone, molecules with potential catalytic activity could be developed. These catalysts might be designed for specific organic transformations, such as asymmetric synthesis or oxidation/reduction reactions. The amide group itself can also participate in hydrogen bonding or act as a coordinating site.

Utilization in Mechanistic Studies of Biological Processes (Non-Clinical Focus)

While this section explicitly excludes clinical applications, this compound or its derivatives could be employed in non-clinical mechanistic studies to probe biochemical pathways or enzyme activities. For example, isotopically labeled versions of this compound could be synthesized and used as tracers to follow metabolic routes. Alternatively, its chemical reactivity might be exploited to develop probes for specific biological targets, allowing researchers to understand reaction mechanisms or enzyme kinetics without direct therapeutic intent. The nitro group's redox properties, or the amide's hydrogen-bonding capabilities, could be relevant in studying processes involving redox enzymes or protein-ligand interactions.

Q & A

Q. How can computational modeling predict this compound’s environmental persistence?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.